Deoxy Donepezil Hydrochloride

描述

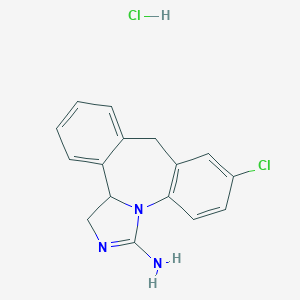

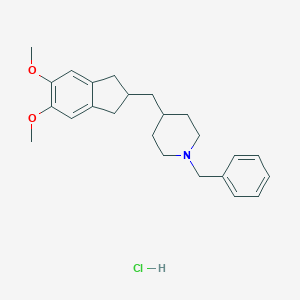

Deoxy Donepezil Hydrochloride is an impurity of Donepezil , a medication used to treat dementia associated with Alzheimer’s disease . It is produced as a by-product during Donepezil synthesis .

Synthesis Analysis

Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .

Molecular Structure Analysis

Donepezil Hydrochloride has a molecular formula of C24H30ClNO3 . The crystal structure of Donepezil Hydrochloride has been solved with FOX using laboratory powder diffraction data . Layers of Donepezil molecules parallel to the (101) planes are maintained by columns of chloride anions along the b-axis, where each chloride anion hydrogen bonds to three Donepezil molecules each .

Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .

Physical And Chemical Properties Analysis

Donepezil Hydrochloride has a molecular weight of 379.492 and a monoisotopic mass of 379.214743799 . It is well absorbed and has a distribution volume of 12 to 16 L/kg . It undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites .

科研应用

1. Neurogenesis Enhancement Donepezil hydrochloride has been found to enhance adult hippocampal neurogenesis. This effect is evident in the survival of newborn neurons in the hippocampal dentate gyrus without affecting the proliferation of neural progenitor cells or neuronal differentiation. This suggests a role for donepezil in activating central cholinergic transmission and enhancing neurogenesis via CREB signaling (Kotani, Yamauchi, Teramoto, & Ogura, 2008).

2. Cholinesterase Activity Inhibition Donepezil hydrochloride exhibits potent inhibitory effects on cholinesterase activity in both brain and peripheral tissues. Its efficacy is more pronounced in aged animals, suggesting a potential therapeutic advantage in older populations with Alzheimer's disease (Kosasa, Kuriya, Matsui, & Yamanishi, 1999).

3. Neuroprotective Effects Donepezil has demonstrated neuroprotective effects against oxygen-glucose deprivation-induced injury in rat primary cultured cerebral cortical neurons. This effect is independent of muscarinic and nicotinic cholinergic systems, suggesting donepezil's potential in protecting against progressive degeneration in neurodegenerative diseases (Akasofu, Kosasa, Kimura, & Kubota, 2003).

4. Brain Acetylcholinesterase Inhibition Studies using positron emission tomography (PET) have shown that donepezil hydrochloride is a potent and selective inhibitor for brain acetylcholinesterase. The in vivo plasma IC50 of donepezil in living monkeys has been estimated, providing insight into its pharmacokinetics and pharmacodynamics (Shiraishi, Kikuchi, Fukushi, et al., 2005).

5. Pharmacological Characterization Donepezil hydrochloride shows polymorphic forms, including hydrates, which are significant in the formulations of pharmaceutical materials due to differences in solubility and bioavailability. Solid-state NMR spectroscopy has been used for characterizing these polymorphic forms (Park, Ko, Kim, & Kim, 2009).

6. Neuronal Response in Alzheimer’s Disease Model In a study involving rat models of Alzheimer’s Disease, donepezil hydrochloride showed an increase in neuronal spontaneous activity in the CA1 region of the hippocampus. This supports its role in treating cognitive symptoms in Alzheimer's Disease (Eskandary, Moazedi, Najaph Zade, & Akhond, 2018).

Safety And Hazards

未来方向

性质

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOSEOQZAOZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647785 | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxy Donepezil Hydrochloride | |

CAS RN |

1034439-57-0 | |

| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)